Methyl 2-cyano-3-(4-methoxyphenyl)acrylate
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Overview
Description
“Methyl 2-cyano-3-(4-methoxyphenyl)acrylate” is also known as “2-Cyano-3-(4-methoxy-phenyl)-acrylic acid methyl ester”, “4-(1E)-2-cyano-3-methoxy-3-oxoprop-1-en-1-ylanisole”, and "Methyl (2E)-2-cyano-3-(4-methoxyphenyl) prop-2-enoate" . It is an organic compound with the CAS number 14479-58-4 .
Molecular Structure Analysis
“Methyl 2-cyano-3-(4-methoxyphenyl)acrylate” has a molecular formula of C12H11NO3 . Its molecular weight is 217.22 .Physical And Chemical Properties Analysis
“Methyl 2-cyano-3-(4-methoxyphenyl)acrylate” is recommended to be stored at ambient temperature . More specific physical and chemical properties are not provided in the search results.Scientific Research Applications
- Impact : These modified CAs find use in bonding materials across industries, from electronics to medical devices .
Adhesive Modification
α-Glucosidase Inhibition
Synthesis of Cytotoxic Natural Products
Storage and Sterilization Stability Enhancement
Polymerization Studies
Photocurable Materials
Safety and Hazards
“Methyl 2-cyano-3-(4-methoxyphenyl)acrylate” may cause respiratory irritation, skin irritation, and serious eye irritation . It is advised to use only outdoors or in a well-ventilated area, avoid breathing dust/fumes, and wear protective gloves, protective clothing, eye protection, and face protection . In case of contact with eyes or skin, rinse cautiously with water for several minutes .
properties
IUPAC Name |
methyl (E)-2-cyano-3-(4-methoxyphenyl)prop-2-enoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO3/c1-15-11-5-3-9(4-6-11)7-10(8-13)12(14)16-2/h3-7H,1-2H3/b10-7+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCFCPVVFVXSZSK-JXMROGBWSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=C(C#N)C(=O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C(\C#N)/C(=O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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